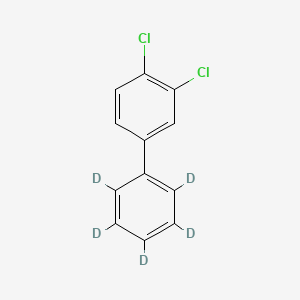

3,4-Dichlorobiphenyl-2',3',4',5',6'-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is an isotopically labeled compound, specifically a deuterated form of 3,4-Dichlorobiphenyl. This compound is part of the polychlorinated biphenyl (PCB) family, which consists of synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. PCBs were widely used in industrial applications but were banned due to their environmental persistence and potential health hazards.

Preparation Methods

The synthesis of 3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves the introduction of deuterium atoms into the biphenyl structure. This can be achieved through various synthetic routes, including:

Halogen Exchange Reactions: Starting with a chlorinated biphenyl, deuterium can be introduced via halogen exchange reactions using deuterated reagents.

Catalytic Deuteration: Using a catalyst, such as palladium on carbon, to facilitate the exchange of hydrogen atoms with deuterium in the presence of deuterium gas.

Grignard Reactions: Formation of a Grignard reagent from a chlorinated biphenyl, followed by reaction with deuterated water or deuterated solvents to introduce deuterium.

Chemical Reactions Analysis

3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 has several applications in scientific research:

Environmental Studies: Used as a standard for detecting and quantifying PCBs in environmental samples, such as air, water, soil, and sediments.

Metabolic Research: Employed in studies to understand the metabolic pathways and degradation of PCBs in living organisms.

Toxicology: Utilized in toxicological studies to assess the impact of PCBs on human health and the environment.

Analytical Chemistry: Serves as a reference compound in analytical techniques like gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of PCBs

Mechanism of Action

The mechanism of action of 3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with cellular components. PCBs, including this compound, can bind to the aryl hydrocarbon receptor (AhR) and estrogen receptor, leading to alterations in gene expression and disruption of endocrine functions. These interactions can result in various biological effects, including changes in cellular proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 can be compared with other similar compounds, such as:

2,2’,3,3’,4,4’,5,5’,6,6’-Decachlorobiphenyl: A highly chlorinated biphenyl with ten chlorine atoms, known for its extreme persistence in the environment.

3,4-Dichlorobiphenyl: The non-deuterated form of the compound, which shares similar chemical properties but lacks the isotopic labeling.

2,2’,4,4’,5,5’-Hexachlorobiphenyl: Another PCB congener with six chlorine atoms, used in similar research applications but with different physicochemical properties

Properties

Molecular Formula |

C12H8Cl2 |

|---|---|

Molecular Weight |

228.12 g/mol |

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(3,4-dichlorophenyl)benzene |

InChI |

InChI=1S/C12H8Cl2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H/i1D,2D,3D,4D,5D |

InChI Key |

ZGHQUYZPMWMLBM-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2)Cl)Cl)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B12301598.png)

![7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12301602.png)

![5-Hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12301632.png)

![[5-[4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12301637.png)